Technical Guide: Discovery, Isolation, and Structural Characterization of 22-Hydroxy Mifepristone (RU 42 698)
Technical Guide: Discovery, Isolation, and Structural Characterization of 22-Hydroxy Mifepristone (RU 42 698)
Executive Summary
This technical guide details the isolation, identification, and synthesis of 22-Hydroxy Mifepristone (also known as RU 42 698 ), a primary oxidative metabolite of the antiprogestin Mifepristone (RU-486). While N-demethylation is the dominant metabolic pathway for Mifepristone, hydroxylation at the 17
Accurate isolation of this metabolite is critical for pharmacokinetic (PK) profiling, forensic toxicology, and understanding the drug's total pharmacodynamic burden. This guide provides a self-validating workflow for isolating RU 42 698 from biological matrices and a rational synthetic pathway for generating reference standards.
Part 1: Structural Context and Metabolic Pathway
Chemical Identity[1]
-
Code Name: RU 42 698[2]
-
Chemical Name: (11
,17 )-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)estra-4,9-dien-3-one -
CAS Registry: 105012-15-5[2]
-
Molecular Formula:
-
Molecular Weight: 445.6 g/mol (Parent Mifepristone: 429.6 g/mol )
Biosynthesis via CYP3A4
Mifepristone undergoes extensive oxidative metabolism in the human liver, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4) .[3] The metabolism bifurcates into two main branches:
-
N-Demethylation: Sequential loss of methyl groups from the 11
-dimethylaminophenyl moiety (yielding RU 42 633 and RU 42 848). -
Hydroxylation: Oxidation of the terminal methyl group on the 17
-propynyl chain to a primary alcohol.
The hydroxylation of the propynyl chain (C20-C21-C22) converts the hydrophobic terminal methyl (-
Metabolic Pathway Diagram
The following Graphviz diagram illustrates the oxidative divergence of Mifepristone.
Figure 1: CYP3A4-mediated metabolic divergence of Mifepristone.[4] Red path indicates the formation of the 22-hydroxy metabolite.
Part 2: Isolation Protocol (Biological Matrices)
Isolating 22-Hydroxy Mifepristone from plasma or microsomal incubations requires separating it from the highly lipophilic parent and the N-demethylated metabolites. The introduction of the hydroxyl group increases polarity, allowing for separation via Reverse-Phase Chromatography (RPC).
Sample Preparation: Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) is possible, but SPE provides cleaner recovery for the more polar hydroxylated metabolite.
Protocol:
-
Conditioning: Use a hydrophilic-lipophilic balance cartridge (e.g., Waters Oasis HLB, 30 mg). Condition with 1 mL Methanol followed by 1 mL water.
-
Loading: Mix 200
L plasma with 200 L 0.1% Formic Acid (to ionize the amine and disrupt protein binding). Load onto cartridge. -
Washing: Wash with 1 mL 5% Methanol in water. (Removes salts and highly polar interferences).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 L Mobile Phase (50:50 MeOH:Water).
LC-MS/MS Quantification Parameters
The 22-hydroxy metabolite is identified by a mass shift of +16 Da relative to the parent.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Hypurity C18 or BEH C18), 50 x 2.1 mm, 1.7 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-4 min: Linear ramp to 90% B; 4-5 min: Hold 90% B. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| Precursor Ion | m/z 446.3 |
| Quantifier Ion | m/z 388.2 (Loss of propynyl-alcohol side chain + |
| Qualifier Ion | m/z 109.1 (Characteristic steroid fragment) |
Technical Insight: The retention time of 22-OH Mifepristone will be earlier than the parent drug (Mifepristone) and the N-demethylated metabolites due to the increased polarity of the hydroxyl group on the propynyl chain.
Part 3: Chemical Synthesis of Reference Standard
Relying solely on biological isolation yields insufficient quantities for full structural characterization (NMR). To generate a reference standard, a "bottom-up" chemical synthesis is required. Direct oxidation of Mifepristone is non-specific; therefore, the propynyl chain is constructed with the hydroxyl group pre-installed.
Synthetic Strategy
The core strategy involves the addition of a protected propargyl alcohol to the 17-keto steroid precursor.
Precursor:
Step-by-Step Protocol:
-
Reagent Preparation: Generate the lithium acetylide of Tetrahydropyranyl (THP) protected propargyl alcohol .
-
React propargyl alcohol with Dihydropyran (DHP) + acid catalyst
THP-propargyl ether. -
Treat THP-propargyl ether with n-Butyllithium (n-BuLi) at -78°C in THF
Lithium acetylide species.
-
-
Nucleophilic Addition:
-
Add the Lithium acetylide solution to the 17-keto steroid precursor in THF at -78°C.
-
The acetylide attacks the C17 ketone from the
-face (due to steric directing by the 11 -substituent).
-
-
Deprotection & Workup:
-
Quench with weak acid (e.g., oxalic acid or dilute HCl) to remove the THP protecting group and hydrolyze the 3-enol ether (if the A-ring was protected) or simply work up the 17-alcohol.
-
Note: Mifepristone synthesis often uses a 3,3-dimethoxy ketal protection for the A-ring enone. If starting from the fully conjugated dione, selective addition is required.
-
-
Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Synthesis Workflow Diagram
Figure 2: Synthetic route for generating 22-Hydroxy Mifepristone reference standards.
Part 4: Structural Characterization (Validation)
Once isolated or synthesized, the identity of 22-Hydroxy Mifepristone must be confirmed using NMR and Mass Spectrometry.
Proton NMR ( -NMR) Signatures
The key differentiator between Mifepristone and its 22-OH metabolite is the signal for the propynyl chain.
| Proton Environment | Mifepristone (Parent) | 22-Hydroxy Mifepristone |
| C22-Methyl ( | Singlet at | Absent |
| C22-Methylene ( | Absent | Singlet/Doublet at |
| C11-Aromatic | 4H multiplet ( | Unchanged |
| N-Dimethyl | Singlet at | Unchanged (Confirms no demethylation) |
Mass Spectrometry Fragmentation Logic
-
Parent Ion: m/z 446
. -
Primary Fragmentation: Loss of water (-18)
m/z 428. -
Diagnostic Fragmentation: Loss of the entire C17 side chain. In the parent, the loss of
is common. In the metabolite, the loss of (mass 55) is observed, often coupled with water loss, leading to the stable steroid backbone ion at m/z 388 (vs m/z 372 in parent).
References
-
Heikinheimo, O., et al. (1987).[2] "Pharmacokinetics and metabolism of RU 486." Journal of Steroid Biochemistry. Link
-
Jang, G.R., et al. (1996).[3][5] "Metabolism of RU 486 by human liver microsomes: Identification of CYP3A4 as the principal enzyme."[4] Biochemical Pharmacology. Link
-
Szpot, P., et al. (2022).[6] "Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion." Molecules. Link
-
MedChemExpress. "22-Hydroxy mifepristone (RU 42698) Product Datasheet." Link
-
Khan, K.K., et al. (2002).[5] "Metabolic Activation of Mifepristone by Mammalian Cytochromes P450." Drug Metabolism and Disposition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
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